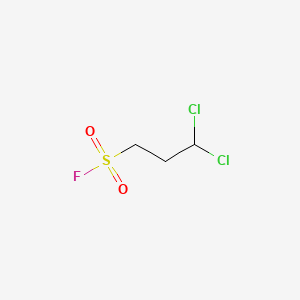
3,3-dichloropropane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dichloropropane-1-sulfonyl fluoride is a chemical compound with the molecular formula C3H5Cl2FO2S. It belongs to the class of sulfonyl fluorides, which are known for their stability and reactivity. Sulfonyl fluorides have found widespread applications in various fields, including organic synthesis, materials science, chemical biology, and drug discovery .
Preparation Methods
The synthesis of 3,3-dichloropropane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of sulfonates or sulfonic acids with fluorinating agents under mild conditions. This method is advantageous due to its simplicity and the availability of reagents . Another method involves the chlorine-fluorine exchange of sulfonyl chlorides in the presence of potassium fluoride (KF) or potassium bifluoride (KHF2) in acetonitrile . Industrial production methods often utilize phase transfer catalysts to enhance the efficiency of the reaction .
Chemical Reactions Analysis
3,3-dichloropropane-1-sulfonyl fluoride undergoes various types of chemical reactions, including substitution and deoxyfluorination. In substitution reactions, the sulfonyl fluoride group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions . Deoxyfluorination reactions involve the conversion of alcohols to alkyl fluorides using sulfonyl fluorides as fluorinating agents . Common reagents used in these reactions include bases like potassium carbonate (K2CO3) and solvents such as acetonitrile . The major products formed from these reactions are typically alkyl fluorides and sulfonate esters .
Scientific Research Applications
3,3-dichloropropane-1-sulfonyl fluoride has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules through sulfur (VI) fluoride exchange (SuFEx) click chemistry . In biology, it serves as a covalent probe for targeting specific amino acids in proteins, enabling the study of enzyme mechanisms and protein interactions . In medicine, sulfonyl fluorides are explored for their potential as protease inhibitors and diagnostic agents in positron emission tomography (PET) imaging . Industrially, they are used in the production of polymers and materials with unique properties .
Mechanism of Action
The mechanism of action of 3,3-dichloropropane-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack by amino acids or other nucleophiles . This reactivity allows it to form covalent bonds with target molecules, thereby modifying their structure and function. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or protein labeling .
Comparison with Similar Compounds
3,3-dichloropropane-1-sulfonyl fluoride can be compared to other sulfonyl fluorides, such as 2-nitrobenzenesulfonyl fluoride and (2-aminoethyl)benzenesulfonyl fluoride . These compounds share similar reactivity and applications but differ in their specific functional groups and molecular structures. For example, 2-nitrobenzenesulfonyl fluoride is effective in targeting Gram-negative bacteria, while (2-aminoethyl)benzenesulfonyl fluoride is commonly used as a serine protease inhibitor . The unique structure of this compound, with its dichloropropane backbone, provides distinct reactivity and selectivity in various chemical and biological contexts .
Properties
IUPAC Name |
3,3-dichloropropane-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl2FO2S/c4-3(5)1-2-9(6,7)8/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBOWZYYGPLHIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)F)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl2FO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.04 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(acetyloxy)methyl]-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B6608747.png)
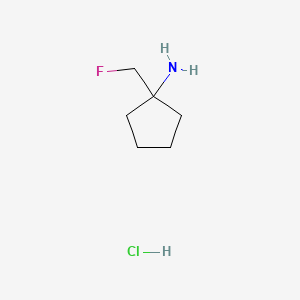
![4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B6608762.png)
![3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopentane-1-carboxylic acid](/img/structure/B6608771.png)
![3-methylbicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B6608781.png)
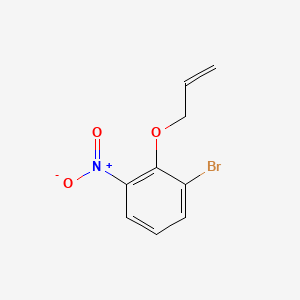
![tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate hydrochloride](/img/structure/B6608798.png)

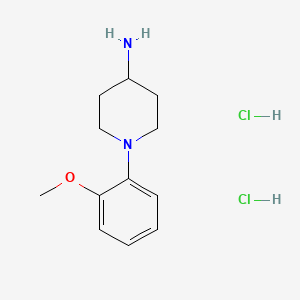
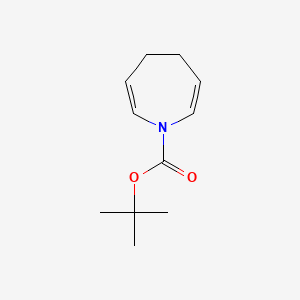
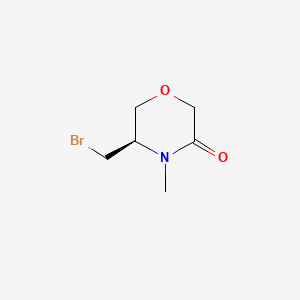
![5-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B6608844.png)
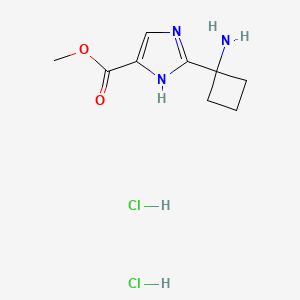
![3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B6608850.png)
